6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
The compound “6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis . For example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, are provided by Sigma-Aldrich . It has an empirical formula of C4H7N3O and a molecular weight of 113.12 .
Scientific Research Applications
Synthesis and Chemical Properties
One pivotal area of research involves the synthesis of novel compounds with potential therapeutic and industrial applications. For example, the synthesis of novel series of fully substituted 1,3,4-oxadiazole derivatives bearing a pyridine moiety has been explored, demonstrating a one-pot three-component reaction that affords these derivatives in good yields (Souldozi & Karami, 2016). Such synthetic methodologies are crucial for the development of compounds with improved physicochemical and pharmacological properties.
Potential Applications in Material Science
Compounds with structures similar to the one have been investigated for their applications in material science, such as catalysts for oxidation reactions. The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has shown to be an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This showcases the potential of such compounds in industrial processes and their role in facilitating sustainable chemical reactions.
Antioxidant and Antimicrobial Activities
Furthermore, the antioxidant and antimicrobial activities of derivatives containing the 1,3,4-oxadiazole moiety have been a subject of interest. Compounds designed around this core structure have shown significant radical scavenging potential, which could be leveraged in developing treatments for diseases associated with oxidative stress (Mohana & Kumar, 2013). Additionally, these compounds have been screened for antimicrobial activities, with some displaying promising results against various test microorganisms, indicating their potential use as novel antimicrobial agents (Bektaş et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazoles have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Properties
IUPAC Name |
6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSLUXPOFQFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.